![molecular formula C12H16N2O2 B4849835 N-cyclobutyl-N'-(2-methoxyphenyl)urea](/img/structure/B4849835.png)
N-cyclobutyl-N'-(2-methoxyphenyl)urea
Overview
Description
N-cyclobutyl-N'-(2-methoxyphenyl)urea, also known as CB-13, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in 2006 by a team of researchers led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. CB-13 has been found to have potential therapeutic applications in the treatment of various medical conditions.
Mechanism of Action
N-cyclobutyl-N'-(2-methoxyphenyl)urea acts on the endocannabinoid system in the body, which is involved in various physiological processes such as pain sensation, inflammation, and immune function. N-cyclobutyl-N'-(2-methoxyphenyl)urea binds to the CB1 and CB2 receptors in the endocannabinoid system, leading to the activation of various signaling pathways that result in its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclobutyl-N'-(2-methoxyphenyl)urea has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-cyclobutyl-N'-(2-methoxyphenyl)urea has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-cyclobutyl-N'-(2-methoxyphenyl)urea has been shown to improve cognitive function and reduce anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclobutyl-N'-(2-methoxyphenyl)urea is that it has a high affinity for the CB1 and CB2 receptors, making it a potent agonist. However, one limitation is that it has a short half-life in the body, which may limit its therapeutic efficacy.
Future Directions
There are several future directions for the study of N-cyclobutyl-N'-(2-methoxyphenyl)urea. One area of research is the development of more potent and selective N-cyclobutyl-N'-(2-methoxyphenyl)urea analogs that can be used for therapeutic purposes. Another area of research is the investigation of the potential use of N-cyclobutyl-N'-(2-methoxyphenyl)urea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclobutyl-N'-(2-methoxyphenyl)urea in humans.
Scientific Research Applications
N-cyclobutyl-N'-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. N-cyclobutyl-N'-(2-methoxyphenyl)urea has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-cyclobutyl-3-(2-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-8-3-2-7-10(11)14-12(15)13-9-5-4-6-9/h2-3,7-9H,4-6H2,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYWVNUZJONRLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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